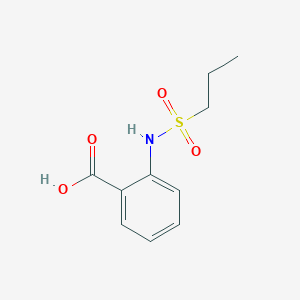

2-(Propane-1-sulfonamido)benzoic acid

Description

Significance of the Sulfonamide Moiety in Bioactive Compounds

The sulfonamide functional group (-SO₂NHR) is a cornerstone in the development of a wide array of therapeutic agents. ontosight.airesearchgate.net Its journey in medicine began with the discovery of sulfonamide antibacterial drugs, commonly known as sulfa drugs, which were the first class of synthetic antimicrobial agents to be widely used. researchgate.netnih.gov These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. nih.gov

Beyond their antibacterial properties, sulfonamides exhibit a remarkable diversity of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antidiabetic effects. researchgate.netresearchgate.netscilit.com This versatility stems from the ability of the sulfonamide group to mimic or antagonize the function of other chemical groups in biological systems, as well as its capacity to form key interactions with biological targets. openaccesspub.org The development of numerous sulfonamide-containing drugs underscores the enduring importance of this moiety in medicinal chemistry. scilit.com

Role of Benzoic Acid Derivatives as Pharmacophores

Benzoic acid and its derivatives are prevalent in nature and serve as fundamental building blocks for a multitude of biologically active molecules. chemicalbook.com The carboxylic acid group of benzoic acid is a key pharmacophoric feature, capable of participating in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological macromolecules. This allows benzoic acid derivatives to effectively bind to and modulate the activity of enzymes and receptors.

In drug design, the benzoic acid scaffold has been incorporated into a wide range of therapeutic agents, including diuretics, analgesics, and anticancer drugs. nih.govresearchgate.net Its ability to serve as a versatile scaffold for chemical modification allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. chemicalbook.com The presence of the benzoic acid moiety in numerous natural and synthetic compounds with significant biological activities highlights its importance as a privileged structure in medicinal chemistry. nih.govpreprints.org

Overview of 2-(Propane-1-sulfonamido)benzoic Acid as a Structural Representative

While extensive research specifically on this compound is not widely documented in publicly available literature, its structure embodies the key features of this class of compounds. The synthesis of similar 2-(sulfonamido)benzoic acid derivatives has been described in the context of creating allosteric modulators for certain receptors, indicating the utility of this scaffold in generating novel bioactive molecules. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol scbt.com |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Note: The data in this table is computationally predicted and sourced from publicly available chemical databases.

Historical Context of Sulfonamide and Benzoic Acid Research in Drug Discovery

The history of sulfonamide research is a landmark in the development of modern chemotherapy. The discovery of Prontosil in the 1930s, and the subsequent realization that its active metabolite was sulfanilamide, ushered in the era of antibacterial chemotherapy. nih.govopenaccesspub.org This breakthrough spurred extensive research into sulfonamide derivatives, leading to the development of a wide range of sulfa drugs with improved efficacy and broader spectrum of activity. openaccesspub.orgresearchgate.net The success of sulfonamides laid the groundwork for the systematic discovery of other antimicrobial agents. biomedpharmajournal.org

The therapeutic use of benzoic acid and its derivatives has a long history, with some applications dating back centuries. preprints.org In the modern era of drug discovery, the benzoic acid scaffold has been a consistent feature in the development of new medicines. For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID), aspirin, is a derivative of salicylic (B10762653) acid, which is closely related to benzoic acid. The continued exploration of benzoic acid derivatives as potential therapeutic agents is a testament to their enduring value in medicinal chemistry. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-6-4-3-5-8(9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXKFOGSUASBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926211-35-0 | |

| Record name | 2-(propane-1-sulfonamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Propane-1-sulfonamido)benzoic Acid and Related Analogues

The synthesis of this compound and its analogues primarily revolves around the formation of a stable sulfonamide bond from readily available precursors.

Strategies for Sulfonamide Formation from Anthranilic Acid Precursors

The most common and direct method for the synthesis of 2-(sulfonamido)benzoic acid derivatives involves the reaction of anthranilic acid (2-aminobenzoic acid) with a suitable sulfonyl chloride. nih.gov This reaction is a nucleophilic acyl substitution where the amino group of anthranilic acid attacks the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out under basic conditions, often in an aqueous medium with a base such as sodium carbonate or sodium bicarbonate. nih.govnih.gov The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This method is widely applicable and allows for the synthesis of a diverse range of N-arylsulfonamides. The pH of the solution is generally maintained at 8-9 during the reaction. nih.gov Upon completion, the product is typically precipitated by acidifying the reaction mixture. nih.gov

Introduction of the Propane-1-sulfonyl Moiety

To synthesize the specific compound, this compound, propane-1-sulfonyl chloride is used as the acylating agent. Following the general strategy described above, anthranilic acid is reacted with propane-1-sulfonyl chloride in the presence of a base.

Reaction Scheme:

This reaction provides a direct and efficient route to the target molecule. The choice of solvent and base can be optimized to achieve high yields and purity. Aqueous conditions are often favored for their environmental friendliness. nih.gov

General Synthetic Approaches for Sulfonamido Benzoic Acid Derivatives

The synthesis of sulfonamido benzoic acid derivatives is a well-established field, with numerous methods reported in the scientific literature. A common theme is the coupling of an aminobenzoic acid with a sulfonyl chloride. Variations in the substitution pattern on both the benzoic acid and the sulfonyl chloride moieties have led to the creation of large libraries of these compounds for various research purposes, including drug discovery. nih.gov

Alternative approaches include the synthesis from aryl carboxylic acids and amines via a decarboxylative chlorosulfonylation, followed by a one-pot amination. While more complex, this method allows for the generation of sulfonamides from the same starting materials as traditional amide couplings.

Functional Group Interconversions and Derivatization Strategies

The this compound molecule possesses two primary functional groups that can be readily modified: the carboxyl group and the aromatic ring of the benzoic acid.

Modifications of the Carboxyl Group

The carboxylic acid functionality of this compound is a versatile handle for further chemical modifications, most commonly through conversion to esters or amides.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. This is a standard Fischer esterification reaction.

Amide Formation: A more common derivatization involves the formation of an amide bond by coupling the carboxylic acid with an amine. This is typically achieved using a coupling reagent, such as propylphosphonic anhydride (B1165640) (T3P), to activate the carboxylic acid. nih.gov This modular approach allows for the introduction of a wide variety of substituents by simply changing the amine coupling partner. nih.gov

These derivatization strategies are crucial in medicinal chemistry for tuning the physicochemical properties of a molecule. nih.gov

Table 1: Examples of Carboxyl Group Derivatization of 2-(Sulfonamido)benzoic Acids

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-(Sulfonamido)benzoic acid | Aniline, T3P | Amide | nih.gov |

Substitutions on the Benzoic Acid Aromatic Ring

The aromatic ring of the benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The directing effects of the existing carboxyl and sulfonamido groups will influence the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents. For instance, bromination of a substituted 2-aminobenzoic acid has been reported.

Nitration: The introduction of a nitro group is a common modification. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. truman.edu The conditions, particularly temperature, need to be carefully controlled to influence the regioselectivity of the reaction. truman.edu

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring, although this reaction can sometimes be complicated by the presence of deactivating groups.

The positions of these substitutions are dictated by the combined electronic effects of the ortho-carboxyl group and the ortho-sulfonamido group. Both are generally considered deactivating groups, with the carboxyl group being a meta-director and the sulfonamido group being an ortho, para-director. The interplay of these directing effects can lead to a mixture of products, and the specific outcome will depend on the reaction conditions and the nature of the electrophile.

Table 2: Examples of Aromatic Ring Substitutions on Benzoic Acid Derivatives

| Reaction Type | Reagent(s) | Expected Substitution Pattern | Reference |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | Introduction of bromine |

Alterations of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for chemical alterations, which can significantly modify the molecule's properties. The sulfonamide proton is acidic and can be removed by a base, rendering the nitrogen nucleophilic. This allows for subsequent reactions, primarily alkylation and arylation, to introduce a wide range of substituents.

N-Alkylation: The deprotonated sulfonamide nitrogen can react with various alkylating agents, such as alkyl halides or alcohols, to form N-alkylated products. nih.govionike.com For instance, reaction with an alkyl halide (R-X) in the presence of a suitable base like potassium carbonate can yield N-alkyl-2-(propane-1-sulfonamido)benzoic acid derivatives. The use of alcohols as alkylating agents, often catalyzed by transition metals like iron or ruthenium, represents a more environmentally benign approach known as the "borrowing hydrogen" method. organic-chemistry.orgresearchgate.net These reactions are versatile, accommodating a range of benzylic and aliphatic alcohols. ionike.com

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be achieved through several methods. nih.gov Transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel catalysts, are effective for coupling the sulfonamide with aryl halides. organic-chemistry.orgrsc.org Alternative, metal-free approaches have also been developed, using reagents like o-silylaryl triflates in the presence of a fluoride (B91410) source, which can proceed under mild conditions and tolerate various functional groups. nih.gov These N-arylation reactions expand the structural diversity of accessible derivatives. nih.gov

The ability to modify the sulfonamide nitrogen is crucial in fields like drug discovery, where such alterations can fine-tune a molecule's biological activity and pharmacokinetic profile. nih.gov

Spectroscopic Characterization Techniques in Structural Elucidation

The precise structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, characteristic signals would include those for the propyl group (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ attached to the sulfur). The aromatic protons on the benzoic acid ring would appear as a complex multiplet pattern in the downfield region (typically 7-8.5 ppm). docbrown.info The acidic protons of the carboxylic acid and the sulfonamide NH group often appear as broad singlets at very downfield shifts (>10 ppm), and their positions can be concentration-dependent. docbrown.infolibretexts.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. One would expect to see signals for the three distinct carbons of the propyl chain, the six carbons of the aromatic ring, and the carbonyl carbon of the carboxylic acid, which typically appears significantly downfield (~170 ppm). rsc.orgresearchgate.netchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rsc.org The spectrum of this compound would be characterized by several key absorption bands. researchgate.net

A very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, is a hallmark feature due to strong hydrogen bonding. libretexts.orgdocbrown.info

A sharp, strong absorption for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. core.ac.ukyoutube.com

The sulfonamide group gives rise to two characteristic stretching vibrations for the S=O bonds, typically found near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

The N-H stretch of the sulfonamide usually appears as a single peak around 3250 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. researchgate.net For this compound (molecular weight: 243.27 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 243. uni.lu Common fragmentation patterns for related aromatic sulfonamides include the loss of SO₂ (64 Da), which can be a characteristic fragmentation pathway. nih.gov Fragmentation of the benzoic acid moiety often leads to prominent peaks corresponding to the loss of -OH (m/z M-17) and -COOH (m/z M-45), resulting in the formation of an acylium ion. docbrown.info

| Technique | Functional Group / Structural Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | Broad singlet, >10 ppm |

| Sulfonamide (-SO₂NH-) | Broad singlet, variable shift | |

| Aromatic Ring (-C₆H₄-) | Multiplets, ~7.0-8.5 ppm | |

| Propyl Chain (-CH₂CH₂CH₃) | Triplets and sextet, ~0.9-3.2 ppm | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~170 ppm |

| Aromatic Carbons | ~115-140 ppm | |

| Propyl Carbons | ~13-55 ppm | |

| IR Spectroscopy | Carboxylic Acid O-H | Broad band, 3300-2500 cm⁻¹ |

| Carbonyl C=O | Strong, sharp peak, ~1700 cm⁻¹ | |

| Sulfonamide S=O | Two peaks, ~1350 and ~1160 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 243 |

| Key Fragments | [M-SO₂]⁺, [M-OH]⁺, [M-COOH]⁺ |

Stereochemical Considerations in Synthesis

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereochemical considerations become highly relevant when chiral derivatives are synthesized. Chirality could be introduced by several means:

Modification of the Propyl Group: Introducing a substituent on the first or second carbon of the propane (B168953) chain would create a chiral center.

Use of a Chiral Amine or Alcohol: In N-alkylation reactions, using a chiral alcohol or alkyl halide would lead to a chiral product.

Substitution on the Benzoic Acid Ring: While less common for introducing chirality directly, subsequent reactions on a chiral derivative could be influenced by the existing stereocenter.

When synthesizing such chiral derivatives, controlling the stereochemical outcome is often a primary goal. mdpi.com This can be achieved through asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. Alternatively, a racemic mixture can be synthesized and then resolved into its individual enantiomers using techniques like chiral chromatography or diastereomeric salt formation. researchgate.net The synthesis of enantiomerically pure compounds is particularly important in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

Structure Activity Relationship Sar Studies

Influence of Substituent Position on the Benzoic Acid Ring

The electronic properties and position of substituents on the benzoic acid ring of 2-(propane-1-sulfonamido)benzoic acid analogs play a pivotal role in modulating their biological activity. The introduction of various functional groups can alter the molecule's acidity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Generally, the acidity of substituted benzoic acids is influenced by the electronic nature of the substituents. libretexts.orglibretexts.orgopenstax.orgcutm.ac.in Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br), tend to increase the acidity of the benzoic acid. libretexts.orglibretexts.orgopenstax.org This is because they stabilize the resulting carboxylate anion through inductive or resonance effects, making the parent acid a stronger proton donor. libretexts.orglibretexts.orgopenstax.org Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), decrease acidity by destabilizing the carboxylate anion. libretexts.orgopenstax.org The position of the substituent is also critical. For instance, substituents in the para and meta positions exert predictable electronic effects, while ortho-substituents can introduce additional steric and electronic interactions, often leading to an increase in acid strength regardless of their electronic nature, a phenomenon known as the "ortho-effect". libretexts.org

In the context of biological activity, these modifications can have significant consequences. For example, in a series of 2-sulfonamidebenzamides, substitutions at the 5-position of the benzoic acid ring with small groups like methyl or halogens were found to be favorable for activity, while substitutions at the 4-position were generally detrimental. nih.gov This highlights the sensitivity of the biological target to the substitution pattern on the benzoic acid core.

| Substituent (Y) at para-position | pKa | Effect on Acidity vs. Benzoic Acid (pKa ≈ 4.2) | Electronic Nature |

|---|---|---|---|

| -NO₂ | 3.41 | More Acidic | Electron-Withdrawing |

| -CN | 3.55 | More Acidic | Electron-Withdrawing |

| -Br | 3.96 | More Acidic | Electron-Withdrawing |

| -H | 4.19 | Reference | Neutral |

| -CH₃ | 4.34 | Less Acidic | Electron-Donating |

| -OCH₃ | 4.46 | Less Acidic | Electron-Donating |

Impact of Sulfonamide N-Substitution

Modification of the sulfonamide nitrogen atom in the this compound scaffold can significantly impact the compound's physicochemical properties and biological activity. N-substitution introduces steric bulk and can alter the hydrogen bonding capacity of the sulfonamide moiety, which is often crucial for target engagement.

Research on related sulfonamide-containing compounds has shown that N-alkylation is sometimes tolerated. nih.gov For instance, in a series of 2-sulfonamidebenzamides, methylation of the sulfonamide nitrogen was consistent with retained, albeit not enhanced, activity. nih.gov However, introducing larger or more complex substituents on the nitrogen can lead to a decrease or complete loss of activity, suggesting that the NH group may be involved in a critical hydrogen bond with the biological target.

The acidity of the sulfonamide NH is also a factor. The pKa of a sulfonamide proton is typically in the range of 9-11, and N-substitution removes this acidic proton. This can alter the ionization state of the molecule at physiological pH and affect its binding characteristics and membrane permeability.

| N-Substituent | Potential Impact on Steric Hindrance | Effect on H-Bonding (Donor) | Potential Biological Activity Outcome |

|---|---|---|---|

| -H (unsubstituted) | Low | Yes | Often optimal for activity |

| -CH₃ (small alkyl) | Moderate | No | May be tolerated, activity may decrease |

| -Benzyl (large, bulky) | High | No | Likely to decrease or abolish activity |

| -Acyl | Moderate to High | No | Variable, can alter electronic properties |

Role of the Alkyl Chain Length and Branching in the Sulfonamide Moiety

The nature of the alkyl group attached to the sulfonyl part of the sulfonamide is a key determinant of biological activity. In this compound, this is a linear propyl chain. Variations in the length and branching of this alkyl chain can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target protein.

Studies on various classes of bioactive compounds have demonstrated a "cut-off" effect with respect to alkyl chain length. chemrxiv.orgmdpi.comchemrxiv.org This means that as the alkyl chain length increases, biological activity often increases up to an optimal length, after which further increases lead to a decrease in activity. chemrxiv.orgmdpi.comchemrxiv.org This is often attributed to a balance between increasing lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets, and the negative effects of excessive lipophilicity, such as reduced aqueous solubility and non-specific binding. chemrxiv.org

For instance, in a series of 2-sulfonamidebenzamides, replacing a cyclopropylsulfonamide with an ethylsulfonamide was well-tolerated, while adding a methylene (B1212753) group to form a propylsulfonamide resulted in a potent compound, though not as active as the parent. nih.gov Introducing branching to the alkyl chain can also have a significant impact. Branched chains can introduce steric hindrance that may be detrimental to binding, but they can also provide a better fit for a specific hydrophobic pocket in the target protein.

| Alkyl Group | Chain Length/Branching | Effect on Lipophilicity | General Trend in Activity |

|---|---|---|---|

| Methyl | Short, linear | Low | Often low activity |

| Ethyl | Medium, linear | Moderate | Often improved activity |

| Propyl | Medium, linear | Moderate-High | Can be optimal or slightly decreased |

| Butyl and longer | Long, linear | High | Often decreased activity (cut-off effect) |

| Isopropyl | Medium, branched | Moderate | Variable, depends on steric fit |

| Cyclopropyl | Small, cyclic | Moderate | Can be highly active |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is critical for its biological activity, as it dictates how the molecule presents its key functional groups for interaction with a biological target. The molecule's conformation is determined by the rotational freedom around its single bonds, particularly the C-N bond of the sulfonamide and the C-C bond connecting the carboxylic acid to the ring.

Intramolecular hydrogen bonding between the carboxylic acid proton and the sulfonamide oxygen or nitrogen can play a significant role in stabilizing a particular conformation. researchgate.net This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target. The presence of substituents on the benzoic acid ring can also influence the preferred conformation through steric and electronic effects. uky.edu

Different crystal forms, or polymorphs, of a compound can exhibit different molecular conformations, which can in turn lead to differences in physical properties and biological activity. uky.eduresearchgate.netnih.gov Computational modeling and experimental techniques like X-ray crystallography are used to study the conformational preferences of such molecules and to correlate specific conformations with observed biological activity. researchgate.netuky.edu For example, a "U-shaped" conformation is often observed in inhibitors that bind to certain protein targets.

Comparative SAR with Other Sulfonamide and Benzoic Acid Scaffolds

To better understand the SAR of this compound, it is useful to compare its scaffold with other related structures. This includes other sulfonamide-containing compounds and molecules where the benzoic acid moiety is replaced by a bioisostere.

The sulfonamide group itself is a common feature in many drugs and can act as a transition-state analog for amide hydrolysis. nih.gov Its replacement with a carboxamide, for example, can lead to a significant change in activity, highlighting the importance of the sulfonyl group's geometry and electronic properties. researchgate.net

The carboxylic acid group is another key feature, often acting as a hydrogen bond donor and acceptor. Bioisosteric replacement of the carboxylic acid with other acidic groups like tetrazoles, hydroxamic acids, or acylsulfonamides is a common strategy in medicinal chemistry to modulate acidity, lipophilicity, and metabolic stability. acs.org For instance, replacing the carboxylic acid in a series of bioactive compounds with a phosphinic acid or an amino squaric acid resulted in significant changes in permeability and other physicochemical properties. acs.org The relative success of these replacements depends on how well the bioisostere can mimic the key interactions of the original carboxylic acid group.

| Original Moiety | Bioisosteric Replacement | Key Property Changes | Potential Impact on Activity |

|---|---|---|---|

| Sulfonamide (-SO₂NH-) | Carboxamide (-CONH-) | Geometry, H-bonding, electronics | Often significant decrease in activity |

| Carboxylic Acid (-COOH) | Tetrazole | Acidity, lipophilicity, metabolic stability | Can maintain or improve activity |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Acidity, metal chelation | Variable, depends on target |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Increased acidity, lipophilicity | Can improve activity and cell permeability |

Mechanistic Investigations of Biological Interactions in Vitro/biochemical Level

Enzyme Inhibition Mechanisms

2-(Propane-1-sulfonamido)benzoic acid belongs to the sulfonamide class of compounds, which are known to interact with a variety of enzymes. Its structure, featuring a benzoic acid moiety linked to a sulfonamide group, provides the potential for diverse molecular interactions, including competitive and non-competitive inhibition of enzyme active sites.

Interaction with Dihydropteroate (B1496061) Synthetase (Folic Acid Synthesis Pathway)

A primary and well-documented mechanism of action for sulfonamide-containing compounds is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid synthesis pathway of bacteria. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. The inhibition of DHPS effectively halts bacterial growth and proliferation, leading to a bacteriostatic effect.

The inhibitory action of sulfonamides on DHPS is a classic example of competitive inhibition. These compounds are structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (PABA). Due to this structural similarity, sulfonamides can bind to the active site of the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of dihydropteroate, a precursor to folic acid. While this mechanism is well-established for the sulfonamide class of drugs, specific kinetic data for the interaction between this compound and dihydropteroate synthase are not extensively detailed in the currently available literature. However, based on its chemical structure, it is hypothesized to follow this competitive inhibition model.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. Consequently, inhibitors of cPLA2α are of significant interest as potential anti-inflammatory agents.

Research into cPLA2α inhibitors has explored a variety of chemical scaffolds. For instance, compounds like 4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid (CDIBA) have been identified as inhibitors of this enzyme. While the general class of benzoic acid derivatives has been investigated for cPLA2α inhibition, specific studies detailing the inhibitory activity and mechanism of this compound against cPLA2α are not prominently available in the scientific literature. Further research would be necessary to determine if this specific compound exhibits activity against this inflammatory enzyme.

Modulation of Protein-Tyrosine Phosphatases (PTPs)

Protein-tyrosine phosphatases (PTPs) are a group of enzymes that play crucial roles in cellular signal transduction by removing phosphate (B84403) groups from tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in several diseases, including diabetes, cancer, and inflammation, making them attractive therapeutic targets.

Several studies have identified benzoic acid derivatives as inhibitors of PTPs. A notable example is 2-(oxalylamino)-benzoic acid (OBA), which has been identified as a general, competitive inhibitor of several PTPs. X-ray crystallography studies have shown that OBA binds to the active site of PTP1B, mimicking the binding of the natural substrate. Although the benzoic acid scaffold is a common feature in some PTP inhibitors, specific data on the modulatory effects of this compound on PTPs, including its inhibitory constants and mechanism of action, have not been specifically reported. The presence of the sulfonamide group in place of the oxalylamino group would significantly alter the electronic and steric properties of the molecule, likely influencing its interaction with the PTP active site.

Interaction with α-Amylase and α-Glucosidase

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay glucose absorption and is a therapeutic strategy for managing hyperglycemia.

Various natural and synthetic compounds have been investigated as inhibitors of these enzymes. For example, studies on benzoic acid and its derivatives have shown that the substitution pattern on the benzene (B151609) ring can influence their inhibitory activity against α-amylase. Specifically, the position of hydroxyl groups plays a significant role in the inhibitory potency. While the broader class of benzoic acid derivatives has been explored, there is a lack of specific research findings on the interaction between this compound and either α-amylase or α-glucosidase. Therefore, its potential to act as an inhibitor of these digestive enzymes remains to be elucidated.

Inhibition of Other Enzyme Targets (e.g., Methionine Aminopeptidase-2, Matrix Metalloproteinases)

Scientific inquiry has extended to the potential interaction of sulfonamide and benzoic acid derivatives with other clinically relevant enzymes.

Methionine Aminopeptidase-2 (MetAP2): This enzyme is involved in the processing of new proteins and is a target in angiogenesis, making its inhibitors potential agents for treating cancer and obesity. A variety of inhibitors for MetAP2 have been developed, but there is no specific literature available that documents the inhibitory activity of this compound against this enzyme.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade components of the extracellular matrix and are involved in both normal physiological processes and diseases such as cancer and arthritis. The development of MMP inhibitors is an active area of research. Some studies have explored the effect of incorporating a sulfonamide bond into inhibitor structures, with findings suggesting that this modification can sometimes lead to a decrease in inhibitory activity compared to other functional groups like hydroxamates. However, direct studies on the effect of this compound on any of the MMP family members have not been reported.

Receptor Ligand Interactions

Beyond enzyme inhibition, small molecules can exert their biological effects by binding to cellular receptors. The chemical structure of this compound suggests the possibility of such interactions.

Research into a class of compounds known as 2-sulfonamidebenzamides, which share a core structure with this compound, has identified them as allosteric modulators of the Mas-related G-protein coupled receptor MrgX1. This receptor is considered a potential non-opioid target for the treatment of chronic pain. While these findings are for a broader class of related molecules, they suggest a potential area for future investigation regarding the receptor binding profile of this compound. To date, specific studies characterizing this compound as a ligand for any particular receptor are not available in the public domain.

Molecular Basis of Antioxidant Activity

The potential antioxidant activity of this compound can be inferred from its molecular structure, which contains functional groups known to participate in antioxidant mechanisms. The primary mechanisms by which small molecules exert antioxidant effects involve donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals. nih.gov

The key structural features of this compound that may contribute to antioxidant activity are the sulfonamido (-SO2-NH-) group and the aromatic benzoic acid core.

Sulfonamido Group (-SO2-NH-) : The nitrogen-hydrogen (N-H) bond within the sulfonamide linkage is a potential site for hydrogen donation. nih.gov Similar to aromatic amines and pyrroles, the N-H group can act as the active pharmacophore in a HAT-based mechanism. Upon donating a hydrogen atom to a free radical, a nitrogen-centered radical is formed. nih.gov

Aromatic Ring : The phenyl ring plays a crucial role in stabilizing the radical formed after the hydrogen donation. The delocalized π-electron system of the aromatic ring allows for resonance stabilization of the unpaired electron, which makes the initial hydrogen donation more energetically favorable. nih.gov

Benzoic Acid Moiety : The carboxylic acid group (-COOH) attached to the phenyl ring influences the electronic properties of the molecule through inductive and resonance effects. This can modulate the bond dissociation energy (BDE) of the N-H bond, thereby fine-tuning the molecule's reactivity towards free radicals. nih.gov

The collective effect of these functional groups suggests that this compound likely possesses the capability to scavenge free radicals, primarily through a Hydrogen Atom Transfer mechanism centered on the sulfonamide nitrogen, with the resulting radical being stabilized by the aromatic system.

Contribution of Molecular Fragments to Antioxidant Activity

| Molecular Fragment | Potential Role in Antioxidant Activity | Underlying Mechanism |

|---|---|---|

| Sulfonamido N-H | Primary site of hydrogen donation to neutralize free radicals. | Hydrogen Atom Transfer (HAT) |

| Aromatic (Phenyl) Ring | Stabilizes the resulting radical through resonance. | Radical Stabilization |

| Carboxylic Acid Group | Modulates the electronic properties and reactivity of the N-H bond. | Inductive/Resonance Effects |

Molecular Modeling and Computational Chemistry

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Propane-1-sulfonamido)benzoic acid, docking studies are instrumental in predicting its binding affinity and mode of interaction with various protein targets. For instance, derivatives of sulfonamides have been extensively studied as inhibitors of enzymes such as carbonic anhydrases and penicillin-binding proteins. rjb.ro

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a defined scoring function that estimates the binding affinity.

The predicted binding mode would likely reveal key interactions, such as hydrogen bonds formed by the sulfonamide's N-H and S=O groups, and the carboxylic acid's O-H and C=O groups, with amino acid residues in the active site. The phenyl ring and the propyl group could also engage in hydrophobic or van der Waals interactions. peerj.com For example, in studies of sulfonamide derivatives targeting the anti-apoptotic protein Mcl-1, the benzoic acid moiety often forms a crucial hydrogen bond with an arginine residue, while the sulfonamide group interacts with other polar residues. qub.ac.uk

Interactive Data Table: Predicted Binding Interactions of this compound with a Hypothetical Kinase Active Site.

| Functional Group of Ligand | Potential Interacting Residue | Interaction Type |

|---|---|---|

| Carboxylic Acid | Lysine (B10760008) | Hydrogen Bond, Salt Bridge |

| Sulfonamide NH | Aspartate | Hydrogen Bond |

| Sulfonamide SO2 | Arginine | Hydrogen Bond |

| Phenyl Ring | Phenylalanine | π-π Stacking |

Molecular Dynamics Simulations to Elucidate Binding Modes and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose of this compound and for refining the binding mode. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom in the system. The resulting trajectory provides detailed information on:

Conformational Changes: How the ligand and protein adapt to each other's presence.

Stability of Interactions: The persistence of key hydrogen bonds and other interactions over the simulation time.

Binding Free Energy Calculations: More accurate estimations of binding affinity can be obtained using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.com

For sulfonamide-based inhibitors, MD simulations have been used to confirm the stability of their binding to targets like the SARS-CoV-2 main protease and to understand the role of water molecules in mediating interactions. peerj.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new derivatives without the need for their synthesis and testing. qub.ac.uk

The development of a QSAR model typically involves:

Data Set: A collection of sulfonamido-benzoic acid derivatives with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and electronic) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a predictive model. qub.ac.uk

Validation: The model's predictive power is rigorously validated using internal and external validation techniques. nih.gov

QSAR studies on sulfonamide derivatives have successfully identified key structural features that influence their antibacterial or anticancer activities. qub.ac.ukjbclinpharm.orgnih.gov For this compound, a QSAR model might reveal the importance of the size of the alkyl group on the sulfonamide or the substitution pattern on the benzoic acid ring for a particular biological activity. ekb.eg

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the intrinsic properties of this compound. mdpi.com

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively.

Molecular Electrostatic Potential (MEP): Visualization of the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

DFT studies on benzoic acid and its derivatives have been used to understand their acidity, decarboxylation mechanisms, and spectroscopic properties. researchgate.netresearchgate.net For this compound, DFT could be employed to study the acidity of the carboxylic acid and sulfonamide protons and to analyze the charge distribution across the molecule, which influences its interaction with biological targets.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| Dipole Moment | 3.5 D | Indicates overall polarity |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active sulfonamido-benzoic acid derivatives can be used to search large chemical databases for novel compounds with the potential for similar activity. nih.gov

A pharmacophore model for inhibitors related to this compound would typically consist of features such as:

Hydrogen Bond Acceptors (e.g., the oxygen atoms of the sulfonyl and carboxyl groups).

Hydrogen Bond Donors (e.g., the N-H of the sulfonamide and the O-H of the carboxylic acid).

Aromatic Ring feature.

Hydrophobic feature (e.g., the propyl group).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries in a process called virtual screening. This approach can rapidly identify a smaller, more manageable set of compounds for experimental testing, significantly accelerating the drug discovery process. researchgate.net Pharmacophore models have been successfully applied to discover novel inhibitors for various targets, including those for which sulfonamides are known to be active. nih.govnih.gov

Biological Activities in Vitro Studies Only

Antioxidant Potential

The antioxidant capacity of a compound is often evaluated through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These tests measure the ability of a substance to neutralize free radicals, which are unstable molecules that can cause cellular damage.

Currently, there are no published studies that specifically report the results of 2-(Propane-1-sulfonamido)benzoic acid in these or other antioxidant assays. Therefore, its potential to act as a free radical scavenger or a reducing agent has not been scientifically established.

Enzyme Modulation Activities

Enzyme modulation, either through inhibition or activation, is a key mechanism of action for many therapeutic agents. Common enzymes targeted in in vitro studies include carbonic anhydrase, urease, and alpha-glucosidase, which are implicated in various physiological and pathological processes.

Investigations into the effects of this compound on specific enzymes have not been reported in the available scientific literature. Consequently, there is no data to suggest whether this compound can inhibit or enhance the activity of enzymes such as carbonic anhydrase, which is involved in pH regulation and other physiological processes; urease, a key enzyme in the pathogenesis of certain bacterial infections; or alpha-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs.

While the general structures of sulfonamides are known to interact with various enzymes, the specific activity profile of this compound is yet to be determined through dedicated in vitro enzymatic assays. Further research is required to elucidate the potential biological activities of this particular chemical compound.

Advanced Research Topics and Future Directions

Design of Selective vs. Broad-Spectrum Agents

The inherent structural features of the 2-(propane-1-sulfonamido)benzoic acid scaffold allow for strategic modifications to achieve either highly selective or broad-spectrum biological activity. The design process hinges on understanding the nuanced structure-activity relationships (SAR) that govern molecular recognition at different biological targets.

Selective Agents: Achieving selectivity is paramount for minimizing off-target effects. For the sulfonamido benzoic acid scaffold, this is often accomplished by tailoring substituents to exploit unique features of a specific enzyme's active site or a receptor's binding pocket. For instance, in the development of inhibitors for specific isoforms of human carbonic anhydrase (hCA), modifications to the aromatic ring and the sulfonamide's N-substituent can lead to highly selective inhibitors for tumor-associated isoforms like hCA IX and XII over ubiquitous ones like hCA I and II. nih.govacs.org Similarly, derivatives of 3-sulfonamido benzoic acid have been developed as potent and selective antagonists for the P2Y14 receptor, a target for inflammatory diseases. nih.gov The key is to introduce chemical groups that form specific interactions—such as hydrogen bonds, hydrophobic contacts, or electrostatic interactions—with residues that are unique to the target protein.

Broad-Spectrum Agents: Conversely, the goal of broad-spectrum activity is to target multiple pathogens or enzyme isoforms simultaneously. This approach is historically exemplified by antibacterial sulfonamides, which act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in many bacteria. ontosight.ainih.gov For the this compound framework, a broad-spectrum approach might involve designing derivatives that target conserved regions within a family of enzymes or receptors. This strategy could be valuable in developing general anti-inflammatory or anti-cancer agents that act on multiple related pathways. openaccesspub.orgnih.gov

The following table summarizes the design strategies:

Table 1: Design Strategies for Selective vs. Broad-Spectrum Agents

| Strategy | Approach | Rationale | Example Target Class |

|---|---|---|---|

| Selective | Exploit unique residues in the target's binding pocket. | Introduce functional groups that form specific, high-affinity interactions with non-conserved amino acids. | Carbonic Anhydrase Isoforms (e.g., hCA IX) nih.gov |

| Selective | Modify scaffold to match specific sub-pocket topography. | Fine-tune the size, shape, and flexibility of substituents to fit precisely into the target site. | P2Y14 Receptor Antagonists nih.gov |

| Broad-Spectrum | Target highly conserved regions across multiple targets. | Design the core pharmacophore to interact with essential, conserved residues within a protein family. | Dihydropteroate Synthetase (Antibacterial) nih.gov |

| Broad-Spectrum | Introduce moieties with general mechanisms of action. | Incorporate functional groups that can disrupt common biological processes, like redox balance or protein folding. | General Kinase Inhibitors |

Integration of Structural Biology (e.g., X-ray Crystallography of Compound-Protein Complexes)

Structural biology, particularly X-ray crystallography, is a cornerstone of modern drug design, providing atomic-level insights into how a ligand binds to its protein target. For derivatives of the sulfonamido benzoic acid scaffold, this technique is invaluable for validating binding modes predicted by computational models and for guiding subsequent lead optimization.

Co-crystal structures of related sulfonamide and benzoic acid inhibitors with their target proteins have revealed critical binding interactions. nih.govnih.gov For example, crystallographic studies of sulfonamide inhibitors bound to carbonic anhydrase consistently show the sulfonamide moiety coordinating to the catalytic zinc ion in the active site. unifi.it Similarly, the carboxylic acid group of benzoic acid derivatives often forms a key salt bridge or hydrogen bond with a conserved arginine or lysine (B10760008) residue in the binding pocket, as seen in inhibitors of Mcl-1. nih.gov

These structural studies provide a precise roadmap for chemists. By visualizing the compound-protein complex, researchers can:

Confirm the Binding Hypothesis: Verify that the molecule binds in the intended orientation and interacts with the expected residues. researchgate.net

Identify Opportunities for Affinity Enhancement: Pinpoint unoccupied pockets or surfaces near the bound ligand where new functional groups can be added to form additional favorable interactions. nih.gov

Rationalize Structure-Activity Relationships: Understand why small changes to the inhibitor's structure lead to significant changes in binding affinity or selectivity. unifi.it

Enable Fragment-Based Design: Use structural information from smaller, fragment-like molecules containing either the sulfonamide or benzoic acid motif to build more potent inhibitors.

For this compound, obtaining a co-crystal structure with a target protein would be a pivotal step, illuminating how the propane (B168953) group, the sulfonamide linker, and the benzoic acid moiety collectively engage the binding site and providing a blueprint for rational, structure-guided drug design. nih.govnih.gov

Exploring New Chemical Space with Sulfonamido Benzoic Acid Scaffolds

The this compound structure serves as a robust starting point for exploring new chemical space to identify novel biological activities and intellectual property. chemrxiv.org This exploration involves systematically modifying the core scaffold to generate libraries of analogues with diverse physicochemical properties and three-dimensional shapes.

Key strategies for expanding the chemical space include:

Scaffold Hopping and Isosteric Replacement: The core sulfonamide (-SO₂NH-) and benzoic acid (-COOH) groups can be replaced with bioisosteres to modulate properties like acidity, polarity, and hydrogen bonding capacity. For example, the carboxylic acid could be replaced with a tetrazole or hydroxamic acid, while the sulfonamide could be replaced by analogues like sulfonimidamides (-S(O)(NR)NH-). rsc.orgnih.gov These "aza analogues" introduce asymmetry and new vectors for substitution, opening up previously inaccessible chemical space. rsc.org

Diversification of Substituents: The propane group and the benzoic acid ring offer clear points for diversification. The linear propane chain can be replaced with branched alkyl groups, cycloalkyl rings, or heterocyclic systems. The benzoic acid ring can be decorated with a wide array of substituents (halogens, alkyl, alkoxy, etc.) to probe different regions of a target's binding pocket.

Late-Stage Functionalization: Modern synthetic methods allow for the direct modification of C-H bonds on the aromatic ring or alkyl chain at a late stage in the synthesis. This enables the rapid creation of diverse analogues from a common advanced intermediate, accelerating the exploration of SAR. acs.org

The goal of these efforts is to generate compounds that not only have improved potency and selectivity but also possess favorable drug-like properties, such as enhanced solubility, metabolic stability, and cell permeability. chemrxiv.org

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of structurally complex derivatives of this compound relies on the continuous advancement of synthetic organic chemistry. While the classical method of reacting a sulfonyl chloride with an amine is a mainstay, modern methodologies offer greater efficiency, scope, and access to previously difficult-to-make structures. frontiersrj.comresearchgate.net

Recent advances applicable to this scaffold include:

Transition-Metal-Catalyzed Cross-Coupling: Palladium and copper catalysts are now widely used to form the crucial C-N bond between the aryl ring and the sulfonamide nitrogen or the S-N bond. frontiersrj.combohrium.com These methods often tolerate a wider range of functional groups compared to classical approaches.

C-H Activation/Functionalization: As mentioned, reactions that directly convert a C-H bond to a C-C, C-N, or C-X bond provide a powerful tool for late-stage diversification, avoiding the need for lengthy de novo syntheses of each new analogue. acs.orgbohrium.com

Flow Chemistry: Conducting reactions in continuous flow reactors can improve reaction efficiency, safety, and scalability. This technology is being increasingly applied to the synthesis of pharmaceutical intermediates, including sulfonamides. bohrium.com

Novel Sulfonylating Reagents: To circumvent the potential instability of sulfonyl chlorides, stable alternatives like pentafluorophenyl (PFP) sulfonate esters have been developed. These reagents are often crystalline solids that are easier to handle and can be used in a broader range of reaction conditions. ucl.ac.uk

Modular Synthesis: Synthetic routes are often designed in a modular fashion, allowing different fragments (the sulfonyl portion, the amine portion, and the acid portion) to be synthesized separately and then combined. This approach was used in the synthesis of 2-sulfonamidebenzamides, where either the sulfonamide or the benzamide (B126) could be formed first. nih.gov

These advanced synthetic tools empower chemists to build complex molecules based on the this compound scaffold with greater precision and efficiency, accelerating the drug discovery process. thieme-connect.com

Mechanistic Elucidation of Less Understood Biological Activities

While sulfonamides are well-known for their antibacterial and diuretic properties, the full spectrum of their biological activities is still being uncovered. ontosight.airesearchgate.netajchem-b.com Derivatives of the this compound scaffold may exhibit novel or unexpected biological effects, and elucidating the mechanisms behind these activities is a key area of future research.

Enzyme Inhibition: As seen with carbonic anhydrase and DHPS inhibitors. ontosight.ainih.gov

Receptor Antagonism/Agonism: As demonstrated by antagonists of the P2Y14 receptor. nih.gov

Disruption of Protein-Protein Interactions: A growing area of interest, particularly in oncology. nih.gov

When a novel biological activity is discovered for a derivative of this compound, a multi-pronged approach is needed to determine its mechanism of action. This can involve:

Target Identification: Using techniques like affinity chromatography, chemical proteomics, or genetic screening to identify the specific protein(s) the compound binds to.

Biochemical and Cellular Assays: To confirm the compound's effect on the identified target (e.g., measuring enzyme inhibition or receptor binding) and to study its downstream effects in cells.

Structural Studies: Using X-ray crystallography or NMR to determine how the compound binds to its target, providing mechanistic insights at the molecular level.

Unraveling these less-understood activities can open up entirely new therapeutic applications for this versatile chemical scaffold.

Advanced Computational Approaches in Lead Optimization

Computational chemistry plays a critical and ever-expanding role in optimizing lead compounds derived from scaffolds like this compound. nih.gov These in silico techniques save time and resources by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Key computational methods used in the optimization process include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target protein. It is used to screen virtual libraries of compounds and to understand how modifications to the ligand might enhance binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the binding interactions and the role of solvent molecules. This can reveal subtle dynamic effects that are not apparent from static docking poses. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build a statistical correlation between the 3D properties of a series of molecules and their biological activity. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative charge, or hydrophobicity would be beneficial or detrimental to activity, thus guiding the design of new analogues.

In Silico ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. This helps to identify and address potential liabilities, such as poor oral bioavailability or predicted toxicity, early in the design cycle. nih.govnih.gov

By integrating these computational approaches, researchers can conduct a more rational and efficient lead optimization campaign, systematically refining the this compound scaffold to produce drug candidates with improved potency, selectivity, and pharmacokinetic profiles. acs.orgresearchgate.net

Potential Applications as Chemical Probes in Biological Systems

Beyond direct therapeutic use, derivatives of this compound can be engineered into valuable chemical probes. These molecular tools are designed to study biological systems by selectively interacting with and reporting on a specific target protein or pathway. ucl.ac.uk

To function as a chemical probe, the core molecule must be modified to include specific functionalities:

Reporter Groups: A fluorophore (like BODIPY) or a biotin (B1667282) tag can be attached to the scaffold. researchgate.net The resulting fluorescent or biotinylated probe allows for the visualization of the target protein in cells via microscopy or its isolation via affinity purification.

Photoaffinity Labels: A photoreactive group (e.g., an azide (B81097) or diazirine) can be incorporated. Upon exposure to UV light, this group forms a covalent bond with the target protein, enabling unambiguous identification of the binding partners.

Click Chemistry Handles: An alkyne or azide group can be introduced, allowing the probe to be easily conjugated to other molecules (like reporter tags or resins) using highly efficient and specific "click" chemistry reactions.

A potent and selective antagonist based on the this compound scaffold could be an excellent starting point for developing such probes. researchgate.net For example, a fluorescent probe based on a selective P2Y14R antagonist was designed to study the affinity of other synthesized compounds. researchgate.net These chemical probes are indispensable tools in chemical biology for target validation, studying drug-target engagement in living cells, and exploring the functional consequences of modulating a specific protein's activity. ucl.ac.uk

Conclusion

Summary of Key Research Findings on 2-(Propane-1-sulfonamido)benzoic Acid and its Derivatives

Research into this compound and its related derivatives has primarily centered on their synthesis and potential biological activities. The core structure, featuring a propane-1-sulfonamide (B152785) group attached to the 2-position of a benzoic acid ring, provides a scaffold for the development of compounds with diverse pharmacological properties.

A general synthetic route for the broader class of 2-(sulfonamido)-N-benzamides has been established, which involves the coupling of anthranilic acid with an appropriate sulfonyl chloride. nih.gov This methodology provides a foundation for the synthesis of this compound, although specific experimental details for this exact compound are not extensively documented in publicly available literature. The molecular formula for this compound is C10H13NO4S, and its molecular weight is 243.28 g/mol . uni.luscbt.com

The biological activities of derivatives of 2-(sulfonamido)benzoic acid have been a significant area of investigation. Notably, certain derivatives have been identified as selective positive allosteric modulators of the Mas-related G protein-coupled receptor member X1 (MrgX1). nih.gov MrgX1 is a target for the development of novel non-opioid analgesics for the treatment of chronic pain. nih.gov The 2-(sulfonamido)-N-phenylbenzamide scaffold, closely related to the compound of interest, has been a starting point for structure-activity relationship (SAR) studies in this area. nih.gov

Furthermore, derivatives of sulfonamido benzoic acid have been explored as antagonists for the P2Y14 receptor. researchgate.net This receptor is implicated in inflammatory processes, and its antagonists are being investigated for their potential therapeutic applications in conditions such as acute lung injury. researchgate.net

While direct research on this compound as an inhibitor of multidrug resistance-associated proteins (MRPs) is limited in the available literature, the broader class of MRPs is known to be involved in the efflux of various drugs from cells, contributing to multidrug resistance in cancer. nih.gov The structural features of sulfonamides could make them candidates for MRP inhibition, a hypothesis that warrants further investigation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(propane-1-sulfonamido)benzoic acid to account for steric and electronic effects of its functional groups?

- Methodological Approach :

- Step 1 : Prioritize reaction conditions (e.g., solvent polarity, temperature) to minimize steric hindrance from the sulfonamido group. Use polar aprotic solvents like DMF to enhance nucleophilic substitution efficiency .

- Step 2 : Monitor reaction progress via -NMR to track the formation of the sulfonamide linkage and confirm the absence of side products (e.g., esterification of the carboxylic acid).

- Step 3 : Employ X-ray crystallography (using SHELX-97 for refinement) to verify the spatial arrangement of the sulfonamido and carboxylic acid groups, ensuring intramolecular hydrogen bonding does not impede reactivity .

Q. What analytical techniques are most effective for characterizing this compound, and how can conflicting purity data be resolved?

- Methodological Approach :

- Primary Techniques : Use HPLC with UV detection (λ = 254 nm) for purity assessment, coupled with LC-MS (ESI+) to confirm molecular weight ( 287.3 for [M+H]) .

- Handling Contradictions : If discrepancies arise (e.g., HPLC purity >95% vs. LC-MS impurity peaks), perform -NMR integration to quantify residual solvents or byproducts. Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds in this compound influence its conformational dynamics and reactivity in nucleophilic environments?

- Methodological Approach :

- Step 1 : Perform variable-temperature -NMR (25–100°C) to observe chemical shift changes in the sulfonamido (NH) and carboxylic acid (OH) protons, indicating hydrogen bond stability .

- Step 2 : Conduct X-ray crystallography (refined via SHELXL) to determine bond angles and distances between donor/acceptor atoms. Apply graph set analysis (e.g., Etter’s notation) to classify hydrogen-bonding motifs (e.g., S(6) rings) .

- Step 3 : Compare reactivity in aprotic vs. protic solvents using kinetic studies (e.g., reaction with DCC/DMAP), correlating hydrogen bond strength with esterification rates .

Q. What strategies can be employed to study the metabolic pathways of this compound in vitro, particularly regarding sulfonamide cleavage and carboxylic acid conjugation?

- Methodological Approach :

- Step 1 : Use hepatocyte or microsomal assays (pH 7.4, 37°C) to monitor phase I metabolism. Quantify sulfonamide hydrolysis via LC-MS/MS, tracking the formation of propane-1-sulfonic acid and 2-aminobenzoic acid .

- Step 2 : For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) isoforms to detect glucuronide conjugates. Validate using β-glucuronidase hydrolysis followed by LC-MS .

- Step 3 : Address solubility limitations by using co-solvents (≤1% DMSO) and control for non-enzymatic degradation via parallel incubations in enzyme-free buffer .

Q. How can researchers resolve crystallographic challenges (e.g., twinning or disorder) when determining the crystal structure of this compound?

- Methodological Approach :

- Step 1 : Screen crystallization conditions (e.g., vapor diffusion with ethanol/water mixtures) to obtain single crystals. Avoid solvents that promote polymorphism .

- Step 2 : If twinning is observed (e.g., > 0.05), use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL to model twin domains .

- Step 3 : For positional disorder in the propane-sulfonamide chain, apply anisotropic displacement parameters (ADPs) and restrain bond distances/angles using ISOR and SIMU instructions .

Data Analysis and Experimental Design

Q. What computational and experimental approaches are recommended to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Approach :

- Step 1 : Synthesize analogs with modified sulfonamide alkyl chains (e.g., propane vs. butane) and carboxylate substituents (e.g., methyl ester). Characterize using -NMR and HRMS .

- Step 2 : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

- Step 3 : Corrogate SAR with bioactivity data (e.g., enzyme inhibition IC) using multivariate regression to identify critical steric/electronic parameters .

Q. How should researchers design toxicity studies to evaluate the cytotoxic effects of this compound in mammalian cell lines?

- Methodological Approach :

- Step 1 : Conduct MTT assays on HepG2 or HEK293 cells (24–72 hr exposure). Include positive controls (e.g., cisplatin) and normalize viability to solvent-only groups .

- Step 2 : Measure reactive oxygen species (ROS) using DCFH-DA fluorescence to assess oxidative stress mechanisms .

- Step 3 : Perform comet assays to evaluate DNA damage. Use ANOVA with post-hoc Tukey tests to compare treatment groups vs. controls .

Q. How can contradictory solubility and bioactivity data for this compound be reconciled in drug discovery pipelines?

- Methodological Approach :

- Step 1 : Profile solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with log values (measured via shake-flask/HPLC) to identify formulation bottlenecks .

- Step 2 : Use PLS regression to model bioactivity against physicochemical descriptors (e.g., solubility, pKa). Prioritize derivatives with balanced lipophilicity (clog 1–3) .

- Step 3 : Validate in vivo using pharmacokinetic studies (e.g., rat models) to assess bioavailability and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.